N1-(2-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Description
N1-(2-Methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern. The molecule features:
- N2-substituent: A 2-morpholino-2-(p-tolyl)ethyl group, combining a morpholine ring (a six-membered amine-containing heterocycle) with a p-tolyl (para-methylphenyl) moiety. This structure may enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-7-9-17(10-8-16)19(25-11-13-29-14-12-25)15-23-21(26)22(27)24-18-5-3-4-6-20(18)28-2/h3-10,19H,11-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCSPASPCYAPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues and Functional Groups
Below is a comparative analysis of key oxalamide derivatives, focusing on substituent effects and applications:
Key Findings and Trends
- 16.101 demonstrate that pyridyl and methoxybenzyl groups enhance umami taste receptor (hTAS1R1/hTAS1R3) activation. The target compound’s p-tolyl and morpholino groups may similarly influence receptor binding but require validation .
- Toxicity Profiles: Structurally related oxalamides exhibit high safety margins. For example, S336 has a NOEL of 100 mg/kg/day, providing a 500 million-fold safety margin over estimated human exposure (0.0002 µg/kg/day) . The morpholino group in the target compound may alter metabolic stability compared to pyridyl analogues.
- Antimicrobial Activity : GMC-6 (p-tolyl-substituted) and GMC-5 (4-methoxyphenyl) show that electron-donating substituents (e.g., methoxy, methyl) enhance bioactivity, suggesting the target compound’s p-tolyl group could confer similar properties .
- Enzyme Inhibition: Adamantane- and benzyloxy-substituted oxalamides (e.g., compound 4) inhibit cytochrome P450 and epoxide hydrolases, highlighting the role of bulky substituents in enzyme interaction. The target compound’s morpholino group may mimic these effects .
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